REACTION_SMILES
|
[Br:9][c:10]1[cH:11][c:12]([CH3:17])[c:13]([NH2:16])[cH:14][cH:15]1.[CH3:19][C:20]#[N:21].[CH3:1][C:2]([CH2:3][C:4](=[O:5])[Cl:6])([CH3:7])[CH3:8].[OH2:18]>>[CH3:1][C:2]([CH2:3][C:4](=[O:5])[NH:16][c:13]1[c:12]([CH3:17])[cH:11][c:10]([Br:9])[cH:15][cH:14]1)([CH3:7])[CH3:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(Br)ccc1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)CC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(Br)ccc1NC(=O)CC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |